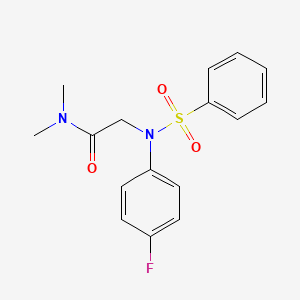
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of the enzyme, protein kinase C, which is involved in cell signaling and proliferation. Additionally, this compound has been shown to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, this compound has been shown to have neuroprotective effects, protect against oxidative stress, and inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. Additionally, this compound has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other cancer therapies. Additionally, this compound may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and drug delivery systems.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of certain cancer cells and may have potential as a cancer treatment. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, this compound has been studied for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBYKWOAROEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

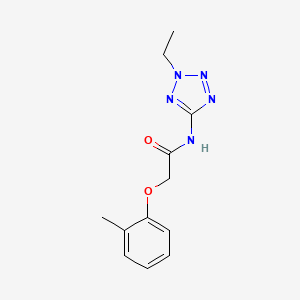
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)
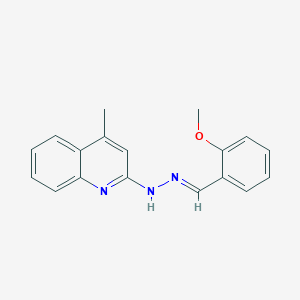
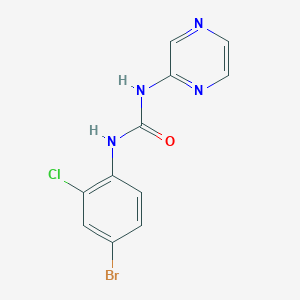
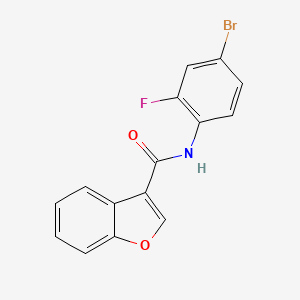
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)
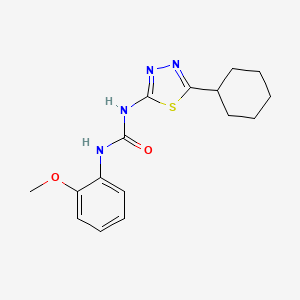
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
